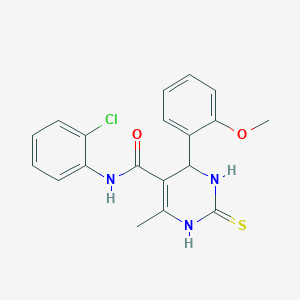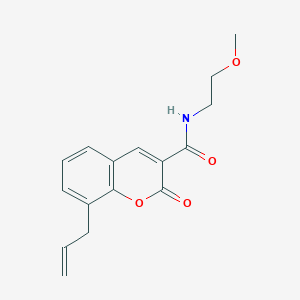![molecular formula C13H17NO3 B5145336 [1-(1,3-Benzodioxol-5-ylmethyl)pyrrolidin-2-yl]methanol](/img/structure/B5145336.png)
[1-(1,3-Benzodioxol-5-ylmethyl)pyrrolidin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(1,3-Benzodioxol-5-ylmethyl)pyrrolidin-2-yl]methanol is an organic compound that features a pyrrolidine ring attached to a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1,3-Benzodioxol-5-ylmethyl)pyrrolidin-2-yl]methanol typically involves the reaction of pyrrolidine with a benzodioxole derivative. One common method is the reductive amination of 1,3-benzodioxole-5-carbaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[1-(1,3-Benzodioxol-5-ylmethyl)pyrrolidin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler alkane derivative.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of benzodioxole-5-carbaldehyde or benzodioxole-5-carboxylic acid.
Reduction: Formation of [1-(1,3-Benzodioxol-5-ylmethyl)pyrrolidine].
Substitution: Formation of brominated or nitrated derivatives of the benzodioxole moiety.
Scientific Research Applications
[1-(1,3-Benzodioxol-5-ylmethyl)pyrrolidin-2-yl]methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anticancer properties.
Industry: Possible use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [1-(1,3-Benzodioxol-5-ylmethyl)pyrrolidin-2-yl]methanol is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, potentially modulating their activity. The benzodioxole moiety may play a role in binding to specific sites on proteins, influencing their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)pyrrolidine
- 1-(1,3-Benzodioxol-5-ylmethyl)piperidine
- 1-(1,3-Benzodioxol-5-ylmethyl)pyrrolidin-3-ol
Uniqueness
[1-(1,3-Benzodioxol-5-ylmethyl)pyrrolidin-2-yl]methanol is unique due to the presence of both a hydroxyl group and a pyrrolidine ring attached to the benzodioxole moiety. This combination of functional groups may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
[1-(1,3-benzodioxol-5-ylmethyl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-8-11-2-1-5-14(11)7-10-3-4-12-13(6-10)17-9-16-12/h3-4,6,11,15H,1-2,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUQEQNTEQNOHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC3=C(C=C2)OCO3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~2~-(2,5-dichlorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5145254.png)
![2-[2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B5145258.png)
![1-[(3-Methoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine;oxalic acid](/img/structure/B5145266.png)
![3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5145281.png)
![N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5145289.png)
![N-benzyl-3-{1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}-N-methylpropanamide](/img/structure/B5145303.png)
![4-[4-(2,4-dichlorophenoxy)butyl]morpholine](/img/structure/B5145307.png)
![N-(3-CYANOPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE](/img/structure/B5145314.png)
![2-(2-fluorophenyl)-N-[2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B5145321.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5145329.png)


![5,5'-[oxybis(4,1-phenylenecarbonylimino)]diisophthalic acid](/img/structure/B5145354.png)
![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B5145365.png)
